Venturicidine A

Vue d'ensemble

Description

Venturicidin A, also known as Aabomycin A1, is a member of the Venturicidins group of antifungal compounds . It was first isolated from Streptomyces bacteria in 1961 . Venturicidin A is a membrane-active natural product inhibitor of ATP synthase .

Synthesis Analysis

Venturicidin A is produced by a strain of Streptomyces . The molecular mechanism of its action is attributed to uncoupling of ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase .Molecular Structure Analysis

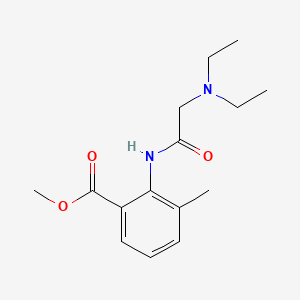

The molecular formula of Venturicidin A is C41H67NO11 . It has a molecular weight of 749.97 .Chemical Reactions Analysis

Venturicidin A acts as an inhibitor of Fo∙F1-ATPase/synthase . It disrupts the proton flux, characterized by perturbed membrane potential .Physical And Chemical Properties Analysis

Venturicidin A is a white powder . Its exact mass is 749.47 .Applications De Recherche Scientifique

Potentiation des antibiotiques aminoglycosidiques

La Venturicidine A améliore l'efficacité des antibiotiques aminoglycosidiques comme la gentamicine contre les isolats cliniques multirésistants de bactéries telles que Staphylococcus aureus, Enterococcus et Pseudomonas aeruginosa. Ceci est particulièrement important dans la lutte contre la résistance aux antibiotiques .

Adjuvants antibiotiques

En tant qu'adjuvant antibiotique, la this compound a été identifiée à partir d'actinomycètes pour travailler aux côtés des antibiotiques afin de lutter contre les maladies infectieuses, qui restent une cause majeure de décès dans le monde .

Inhibiteur actif sur la membrane

Elle agit comme un inhibiteur actif sur la membrane de l'ATP synthase, qui est cruciale pour la production d'énergie cellulaire. Cette propriété peut être exploitée pour perturber le métabolisme énergétique des organismes pathogènes .

Traitement des maladies tropicales négligées

La this compound affecte le potentiel de membrane mitochondriale et a été suggérée pour une utilisation dans de nouveaux médicaments ou des thérapies combinées pour lutter contre les parasites trypanosomatiens, qui causent des maladies tropicales négligées .

Synergie antimicrobienne

La combinaison de la gentamicine et de la this compound présente des effets bactéricides et peut éradiquer rapidement Staphylococcus aureus résistant à la méthicilline (SARM), démontrant son potentiel en synergie antimicrobienne .

Mécanisme D'action

Target of Action

The primary target of Venturicidin A is the ATP synthase complex, specifically the subunit-c of the coupling factor o (Fo) of mitochondrial and bacterial ATP synthase complexes . This complex plays a crucial role in the energy metabolism of cells, making it a significant target for the compound .

Mode of Action

Venturicidin A binds to its target, the ATP synthase complex, and once bound, it blocks proton translocation . This action inhibits ATP synthesis in both fungi and bacteria . The compound’s ability to bind and inhibit this complex is the primary driver of its biological effects.

Biochemical Pathways

The inhibition of ATP synthesis by Venturicidin A affects the energy metabolism of the cell . It uncouples ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This action results in an elevated concentration of extracellular protons .

Pharmacokinetics

Its mode of action suggests that it disrupts the proton flux, characterized by perturbed membrane potential in mrsa . This disruption could potentially affect the compound’s ADME properties and bioavailability.

Result of Action

The result of Venturicidin A’s action is a rapid loss of the mitochondrial membrane potential . In Trypanosoma brucei, for example, treatment with Venturicidin A led to the loss of mitochondrial DNA in approximately 40%–50% of the treated parasites . This loss of mitochondrial function is a significant effect of the compound’s action.

Action Environment

The action of Venturicidin A can be influenced by environmental factors. For instance, the compound was found to be highly active against Trypanosoma brucei and Leishmania donovani, but much less so against Trypanosoma evansi . This difference in susceptibility supports the hypothesis that the trypanocidal activity of Venturicidin A is due to the collapse of the mitochondrial membrane potential .

Safety and Hazards

Venturicidin A should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Venturicidin A plays a significant role in biochemical reactions, particularly in the inhibition of the ATP synthase complex . This complex is crucial for the production of ATP, the primary energy currency of the cell. Venturicidin A interacts with the ATP synthase complex, blocking its function and thereby disrupting the cell’s energy production . This interaction is believed to be the primary mechanism through which Venturicidin A exerts its effects .

Cellular Effects

Venturicidin A has profound effects on various types of cells and cellular processes. For instance, it has been found to be highly active against Trypanosoma brucei and Leishmania donovani . Upon treatment with Venturicidin A, there is a rapid loss of the mitochondrial membrane potential in T. brucei bloodstream forms . Additionally, approximately 40%–50% of the treated parasites lose their mitochondrial DNA . These effects significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Venturicidin A involves the uncoupling of ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase . This results in an elevated concentration of extracellular protons and subsequent anticipated raise in gentamicin uptake . This mechanism of action provides a clear explanation of how Venturicidin A exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Venturicidin A change over time in laboratory settings. For example, in a study involving Trypanosoma brucei, researchers observed a rapid loss of the mitochondrial membrane potential upon treatment with Venturicidin A . Over time, approximately 40%–50% of the treated parasites lost their mitochondrial DNA . This suggests that Venturicidin A has long-term effects on cellular function .

Metabolic Pathways

Venturicidin A is involved in the metabolic pathway of ATP synthesis, where it acts as an inhibitor of the ATP synthase complex . This interaction can affect metabolic flux or metabolite levels, disrupting the cell’s energy production .

Transport and Distribution

Given its impact on the ATP synthase complex, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Venturicidin A primarily targets the ATP synthase complex, which is located in the mitochondria . This suggests that Venturicidin A localizes to the mitochondria within the cell

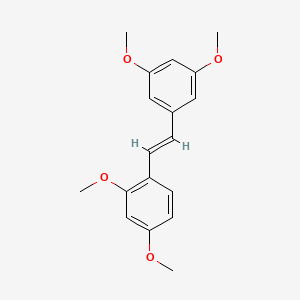

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Venturicidin A involves the construction of the pyran ring system and the formation of the tetrahydrofuran ring. The key steps include the protection of the aldehyde, aldol condensation, and cyclization reactions.", "Starting Materials": [ "3-methoxy-4-hydroxybenzaldehyde", "methyl vinyl ketone", "LDA", "ethyl vinyl ether", "DIBAL-H", "methyl iodide", "NaH", "acetic anhydride", "p-toluenesulfonic acid", "H2O2", "NaOH", "Na2CO3", "NaCl" ], "Reaction": [ "Protection of the aldehyde with ethyl vinyl ether using LDA", "Aldol condensation reaction of the protected aldehyde with methyl vinyl ketone", "Reduction of the aldol product with DIBAL-H to obtain the corresponding allylic alcohol", "Methylation of the allylic alcohol with methyl iodide using NaH as a base", "Cyclization of the methylated product with p-toluenesulfonic acid to form the pyran ring system", "Oxidation of the pyran ring system with H2O2", "Formation of the tetrahydrofuran ring by treatment with NaOH and Na2CO3", "Deprotection of the pyran ring system and the tetrahydrofuran ring with NaCl to obtain Venturicidin A" ] } | |

Numéro CAS |

33538-71-5 |

Formule moléculaire |

C41H67NO11 |

Poids moléculaire |

750.0 g/mol |

Nom IUPAC |

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate |

InChI |

InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 |

Clé InChI |

HHQKNFDAEDTRJK-KXQVSFSQSA-N |

SMILES isomérique |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O |

SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |

SMILES canonique |

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O |

Apparence |

Solid powder |

Autres numéros CAS |

33538-71-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Venturicidin A; A-130; A130; A 130; AA 0368; AA-0368; AA0368 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.